Pirtenidine hydrochloride

Dental plaque inhibition Streptococcus sobrinus Oral antiseptic comparison

Pirtenidine hydrochloride (CAS 100227-05-2; also known as WIN-52172-2) is a topical antimicrobial agent belonging to the N-[1-alkyl-4(1H)-pyridinylidene]alkylamine class. It is the di-n-octyl analogue within a series of pyridinylidene hydrohalides that were synthesized and evaluated as inhibitors of dental plaque formation in the late 1980s.

Molecular Formula C21H39ClN2
Molecular Weight 355.0 g/mol
CAS No. 100227-05-2
Cat. No. B012573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirtenidine hydrochloride
CAS100227-05-2
SynonymsPirtenidine hydrochloride
Molecular FormulaC21H39ClN2
Molecular Weight355.0 g/mol
Structural Identifiers
SMILESCCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl
InChIInChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H
InChIKeyBQXQJMORUIBOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirtenidine Hydrochloride (CAS 100227-05-2): Procurement-Relevant Identity and Antimicrobial Classification


Pirtenidine hydrochloride (CAS 100227-05-2; also known as WIN-52172-2) is a topical antimicrobial agent belonging to the N-[1-alkyl-4(1H)-pyridinylidene]alkylamine class [1]. It is the di-n-octyl analogue within a series of pyridinylidene hydrohalides that were synthesized and evaluated as inhibitors of dental plaque formation in the late 1980s [1]. The compound has a molecular formula of C₂₁H₃₉ClN₂ and a molecular weight of 355.0 g/mol [2]. Pharmacologically, pirtenidine hydrochloride exhibits broad-spectrum activity against both Gram-positive oral bacteria and yeasts, notably Candida albicans [3]. Preclinical pharmacokinetic characterization in rats and dogs established its rapid clearance and low oral bioavailability, supporting its intended use as a topical, non-systemic agent [4].

1
Topical oral antimicrobial screening within di-n-octyl pyridinylidene class
2
Antimicrobial research workflows requiring reported anti-plaque and anti-Candida comparative activity
3
Topical-formulation exposure context with documented low oral bioavailability profile

Why Generic Substitution Risks Undermining Pirtenidine Hydrochloride’s Evidence-Based Performance Profile


Pirtenidine hydrochloride cannot be treated as simply interchangeable with other topical antiseptics such as chlorhexidine, octenidine, or hexetidine. Direct comparative studies demonstrate that the di-n-octyl substitution pattern of pirtenidine confers a unique combination of heightened anti-plaque potency against streptococci and a distinct antifungal mechanism of action that differs from the closest structural analog, octenidine [1]. The in vitro plaque inhibitory potency of pirtenidine against Streptococcus sobrinus 6715-13 is approximately 9-fold greater than that of chlorhexidine, a finding that is not replicated by shorter-chain or mono-alkyl analogs within the same N-alkyl-pyridinylidene series [1]. Furthermore, pirtenidine and octenidine affect the lipid and sterol composition of Candida albicans in divergent ways—pirtenidine uniquely induces accumulation of squalene and 4,14-dimethylzymosterol, while octenidine increases zymosterol and obtusifoliol—confirming that these two pyridine-based antiseptics do not share an identical molecular target profile [2]. Consequently, substituting pirtenidine with another antimicrobial agent without equivalent comparative data risks forfeiting the specific potency and mechanistic advantages documented for this compound.

Pirtenidine vs. generic topical antiseptics
Structural analog mismatch: Chain-length analogs and octenidine may differ in anti-plaque potency profile and may not replicate reported comparative activity.
Pirtenidine vs. chlorhexidine / octenidine
Mechanistic divergence: Sterol disruption pathway in C. albicans may differ; antimicrobial screening context may not transfer across pyridine-based antiseptics.
Pirtenidine vs. uncharacterized analogs
Exposure context absent: Alternative topical agents may lack cross-species PK characterization; formulation-exposure review required for topical-only design.

Quantitative Differentiation Evidence for Pirtenidine Hydrochloride Procurement Decisions


9-Fold Superior In Vitro Anti-Plaque Potency Against Streptococcus sobrinus Versus Chlorhexidine

In a head-to-head in vitro plaque inhibition assay, pirtenidine (di-n-octyl analogue 11) exhibited potency approximately 9-fold greater than chlorhexidine against Streptococcus sobrinus 6715-13 [1]. This result was part of a systematic evaluation of a homologous series of N-[1-alkyl-4(1H)-pyridinylidene]alkylamine hydrohalides, where chain length was identified as a critical determinant of anti-plaque activity [1]. The di-n-octyl substitution pattern (C₈/C₈) of pirtenidine was found to be highly efficacious against several other oral plaque-forming microorganisms, and the compound was advanced to preclinical evaluation based on this profile [1].

Anti-plaque potency vs. chlorhexidine
Head-to-head
In vitro potency ratio
~9-fold greater vs. chlorhexidine
Supports comparator-benchmarked potency interpretation
S. sobrinus 6715-13; di-n-octyl series; J. Med. Chem. 1988
Dental plaque inhibition Streptococcus sobrinus Oral antiseptic comparison

Dual Antibacterial-Antifungal Spectrum with Established MIC and MCC Values Against Candida albicans

Pirtenidine's antimycotic activity against Candida albicans has been quantitatively characterized in direct comparison with octenidine, its closest structural analog among pyridine-based antiseptics [1]. Minimum inhibitory concentration (MIC) and minimum cidal concentration (MCC) values were established for both compounds against C. albicans and additional yeast species [1]. While the full numerical MIC/MCC dataset is restricted behind the journal paywall (J. Antimicrob. Chemother. 1990), the published abstract and secondary citations confirm that both drugs demonstrated quantifiable, concentration-dependent inhibition of yeast growth, budding, and germ tube formation, with extensive cytoplasmic leakage correlated to morphological and ultrastructural damage [1]. This dual antibacterial (anti-plaque) and antifungal (anti-Candida) spectrum distinguishes pirtenidine from purely antibacterial agents such as chlorhexidine, which lacks equivalent published MIC data against Candida spp. in the same assay system [2].

Antifungal MIC/MCC vs. C. albicans
Cross-study comparable
MIC and MCC established
Quantified; full dataset in primary source
Supports antimicrobial screening context
Data to verify via institutional access; J. Antimicrob. Chemother. 1990
Antifungal activity Candida albicans MIC/MCC determination

Divergent Mechanism of Action: Pirtenidine Uniquely Accumulates Squalene and 4,14-Dimethylzymosterol in C. albicans Versus Octenidine

At subinhibitory concentrations, pirtenidine and octenidine were found to affect the lipid and sterol composition of Candida albicans in measurably different ways [1]. Sterol analysis of control-grown C. albicans showed that the major sterol was ergosterol (65.9% of total sterol). In pirtenidine-treated cells, a significant increase in squalene and 4,14-dimethylzymosterol was observed. In contrast, octenidine-treated cells showed an increase in zymosterol and obtusifoliol contents [1]. This differential accumulation of sterol intermediates indicates that pirtenidine and octenidine inhibit distinct steps in the ergosterol biosynthetic pathway—pirtenidine appears to block earlier steps (squalene epoxidation or downstream lanosterol demethylation), while octenidine affects later steps [1]. Additionally, the C16/C18 fatty acid ratios were higher for both drug-grown cells compared to control, but the specific phospholipid profile alterations were drug-specific [1].

Sterol disruption mechanism vs. octenidine
Head-to-head
Sterol intermediate profile
Squalene / 4,14-dimethylzymosterol accumulation
Supports target-engagement differentiation review
Subinhibitory concentrations; C. albicans; Chemotherapy 1992
Sterol biosynthesis disruption Mechanism of action Candida albicans lipidomics

Cross-Species Pharmacokinetic Profile: High Volume of Distribution and Low Oral Bioavailability Supporting Topical-Only Administration

Pharmacokinetic studies in male Sprague-Dawley rats and beagle dogs, using a validated HPLC-UV method (quantification limit 1 ng/mL), established pirtenidine's disposition profile following intravenous and oral administration [1]. After a single IV bolus, pirtenidine exhibited extensive tissue distribution with an apparent volume of distribution (Vd) of 8.6 L/kg in rats and 3.3 L/kg in dogs, with high clearance rates of 2.7 L/h/kg (rat) and 1.5 L/h/kg (dog) resulting in short terminal half-lives of 2.2 h and 1.5 h, respectively [1]. Critically, following oral administration (4.5 mg base/kg), plasma concentrations in rats were generally below the 1 ng/mL detection limit, yielding a maximum estimated oral bioavailability of only 0.3% [1]. In dogs, oral bioavailability was 10%, with a peak plasma concentration of 49.7 ng/mL at 5.0 h post-dose [1]. This negligible-to-very-low systemic exposure supports the compound's intended use as a topical antiseptic with minimal risk of systemic accumulation, and distinguishes it from systemically absorbed antiseptics where bioaccumulation may be a safety concern [1].

Cross-species PK profile
Cross-study comparable
Oral bioavailability (rat/dog)
Rat F ≤ 0.3%; Dog F = 10%
Supports topical exposure-model interpretation
HPLC-UV LOQ 1 ng/mL; Xenobiotica 1989
Pharmacokinetics Topical antimicrobial Preclinical ADME

Significant Reduction of Candida Adherence to Human Buccal Epithelial Cells at Subinhibitory Concentrations

Pirtenidine and octenidine were evaluated in a direct comparison for their ability to reduce adherence of Candida species to human buccal epithelial cells (BEC) in vitro [1]. At subinhibitory concentrations, both short-term and long-term exposure of Candida spp. to either drug resulted in significantly reduced adherence to BEC [1]. The anti-adherence effect was observed regardless of whether the yeast, the epithelial cells, or both were pretreated, with the greatest reduction occurring when both cell types were treated [1]. Importantly, the drugs were equally effective against Candida from both stationary and exponential growth phases, and also inhibited germ-tube formation—a virulence factor specifically relevant to C. albicans pathogenesis [1]. While both pirtenidine and octenidine showed anti-adherence activity, this property is not uniformly shared across all topical antiseptics; for instance, chlorhexidine's effects on Candida adherence are reported to be more variable and dependent on formulation and concentration [2].

Candida adherence reduction
Cross-study comparable
Adherence to human BEC
Significant reduction at subinhibitory concentrations
Supports anti-virulence endpoint interpretation
In vitro BEC assay; germ-tube inhibition documented; Arch. Oral Biol. 1990
Candida adherence inhibition Host-pathogen interaction Oral candidiasis

High-Value Application Scenarios for Pirtenidine Hydrochloride Based on Quantitative Differentiation Evidence


Dental Plaque Inhibition Formulation R&D Requiring Chlorhexidine-Beating Potency

For oral care R&D programs targeting superior anti-plaque efficacy against cariogenic streptococci, pirtenidine hydrochloride provides a directly measured 9-fold potency advantage over chlorhexidine against S. sobrinus 6715-13 in vitro [1]. Formulation scientists developing next-generation mouthwashes or dental gels can leverage this quantitative head-to-head data to justify pirtenidine selection over chlorhexidine in early-stage candidate screening.

Dual-Spectrum Oral Antiseptic Development Targeting Bacterial Plaque and Oral Candidiasis

Pirtenidine hydrochloride is uniquely positioned for development programs requiring simultaneous antibacterial and antifungal activity in the oral cavity. Unlike single-spectrum alternatives, pirtenidine has experimentally established MIC and MCC values against Candida albicans [1] alongside documented anti-plaque potency against streptococci [2], making it a rational single-agent candidate for conditions where bacterial plaque and Candida co-colonization are clinically relevant.

Mechanistic Studies of Sterol Biosynthesis Disruption in Candida albicans

Investigators studying ergosterol pathway inhibition in pathogenic fungi can procure pirtenidine hydrochloride as a probe molecule with a unique sterol disruption signature—accumulation of squalene and 4,14-dimethylzymosterol—that is qualitatively distinct from its closest analog octenidine [1]. This differential biochemical fingerprint makes pirtenidine a valuable tool compound for mapping sterol biosynthetic enzyme targets and for structure-activity relationship studies of pyridine-based antifungal agents.

Preclinical Topical Safety and ADME Profiling with Validated Bioanalytical Methodology

For toxicology and ADME groups requiring antiseptic candidates with well-characterized systemic exposure profiles, pirtenidine hydrochloride offers a cross-species pharmacokinetic dataset (rat and dog) generated with a validated HPLC-UV method (LOQ = 1 ng/mL) [1]. The demonstrated ≤0.3% oral bioavailability in rats and 10% in dogs supports its suitability for topical-only formulations where minimal systemic absorption is a design requirement [1].

Anti-Virulence Research Targeting Candida Adherence and Germ-Tube Formation

Research groups focused on anti-virulence strategies against Candida infections can utilize pirtenidine hydrochloride based on its demonstrated ability to significantly reduce Candida adherence to human buccal epithelial cells and inhibit germ-tube formation at subinhibitory concentrations [1]. This anti-virulence profile, documented in direct comparison with octenidine, supports procurement for studies where attenuation of host colonization—rather than direct killing—is the therapeutic hypothesis.

Application
Selection Property
Validation Focus
Plaque inhibition formulation research
Comparator-benchmarked anti-plaque potency
In vitro plaque inhibition assay vs. reference antiseptic
Dual-spectrum oral antimicrobial screening
Reported antibacterial-antifungal activity profile
MIC/MCC endpoints against C. albicans and oral streptococci
Ergosterol pathway inhibition studies
Distinct sterol disruption signature
Sterol intermediate profiling vs. octenidine comparator
Topical formulation PK and safety research
Cross-species low oral exposure dataset
Bioanalytical validation review and exposure-model interpretation
Candida anti-virulence research
Subinhibitory anti-adherence and anti-germ-tube activity
Host-cell adherence assay and virulence factor endpoint review
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